molecular formula C19H15IO4 B13756527 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin CAS No. 5543-62-4

3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin

Cat. No.: B13756527
CAS No.: 5543-62-4
M. Wt: 434.2 g/mol
InChI Key: PFHMVMIFNQXMFI-UHFFFAOYSA-N
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Description

Acetonyliodobenzylhydroxycoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring Acetonyliodobenzylhydroxycoumarin is known for its unique chemical structure, which includes an iodobenzyl group and a hydroxycoumarin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonyliodobenzylhydroxycoumarin typically involves the condensation of 4-hydroxycoumarin with an iodobenzyl ketone derivative. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an iodobenzyl ketone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of acetonyliodobenzylhydroxycoumarin may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Acetonyliodobenzylhydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The iodobenzyl group can be reduced to a benzyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of benzylhydroxycoumarin derivatives.

    Reduction: Formation of benzylhydroxycoumarin.

    Substitution: Formation of various substituted benzylhydroxycoumarin derivatives.

Mechanism of Action

The mechanism of action of acetonyliodobenzylhydroxycoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s fluorescence properties also make it useful in tracking molecular interactions and pathways within cells . Its anticancer activity is believed to be related to the induction of mitochondrial dysfunction and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescence properties.

    4-Methylumbelliferone: Another coumarin derivative used in similar applications.

Uniqueness

Acetonyliodobenzylhydroxycoumarin stands out due to its unique combination of an iodobenzyl group and a hydroxycoumarin moiety. This structure imparts distinct chemical reactivity and fluorescence characteristics, making it valuable in specialized research applications .

Properties

CAS No.

5543-62-4

Molecular Formula

C19H15IO4

Molecular Weight

434.2 g/mol

IUPAC Name

4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one

InChI

InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3

InChI Key

PFHMVMIFNQXMFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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